Heptafluoropent-2-enoic acid
Description
Heptafluoropent-2-enoic acid (C₅H₃F₇O₂) is a highly fluorinated unsaturated carboxylic acid characterized by seven fluorine atoms attached to a pent-2-enoic acid backbone. The electron-withdrawing nature of fluorine substituents significantly enhances its acidity compared to non-fluorinated analogues, making it a candidate for specialized applications in catalysis, polymer chemistry, and pharmaceutical intermediates. Its structural features, including the conjugated double bond and perfluorinated alkyl chain, contribute to unique physicochemical properties such as high thermal stability and lipophilicity .
Properties
IUPAC Name |
2,3,4,4,5,5,5-heptafluoropent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7O2/c6-1(3(13)14)2(7)4(8,9)5(10,11)12/h(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKAIQVCNVGSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696689 | |
| Record name | 2,3,4,4,5,5,5-Heptafluoropent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103229-91-0 | |
| Record name | 2,3,4,4,5,5,5-Heptafluoropent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoropent-2-enoic acid can be synthesized through several methods. One common approach involves the fluorination of pentenoic acid derivatives using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically requires controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The α,β-unsaturated system undergoes hydrogenation to yield saturated perfluorinated carboxylic acids:
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Catalytic Hydrogenation :
Similar to crotonic acid hydrogenation to butyric acid , fluorine substituents increase reaction rates due to enhanced electrophilicity of the double bond.
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Zinc/Reducing Agents :
Reduction with Zn/H₂SO₄ converts the double bond to a single bond, forming heptafluoropentanoic acid .
Halogenation and Electrophilic Addition
The electron-deficient double bond facilitates halogen addition:
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Bromination :
Analogous to crotonic acid bromination , fluorine atoms direct regioselectivity toward the β-position.
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Hypochlorous Acid Addition :
Forms 2-chloro-3-hydroxyheptafluoropentanoic acid, which can dehydrate to chlorinated derivatives under acidic conditions .
Esterification and Nucleophilic Acyl Substitution
The carboxylic acid group reacts with alcohols under catalytic conditions:
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Sulfuric Acid-Catalyzed Esterification :
Modern methods use triflylpyridinium reagents for rapid ester synthesis at ambient temperatures .
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Acid Chloride Formation :
Reaction with PBr₃ generates the corresponding acid bromide, enabling further nucleophilic substitutions (e.g., amidation) .
Electrochemical Transformations
Emerging methods leverage electricity to drive reactions:
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Electrochemical Decarboxylation :
Under controlled potentials, the carboxylate anion undergoes decarboxylation, producing perfluorinated alkenes . -
Redox-Neutral Coupling :
Paired electrolysis enables C–F bond activation, forming cross-coupled products with aryl groups .
Comparative Reactivity with Non-Fluorinated Analogues
Scientific Research Applications
Heptafluoropent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Mechanism of Action
The mechanism by which heptafluoropent-2-enoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and binding affinity with biological molecules. This can affect enzyme activity, protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Fluorinated Analogues: 5,5,5-Trifluoropent-2-enoic Acid
Structural Differences :
- Heptafluoropent-2-enoic acid contains seven fluorine atoms, likely distributed across the pentenyl chain (e.g., CF₃-CF₂-CF₂-CH₂-COOH), whereas 5,5,5-Trifluoropent-2-enoic acid (C₅H₅F₃O₂) has three fluorines localized at the C5 position .
Physicochemical Properties :
The increased fluorination in this compound results in stronger acidity due to enhanced stabilization of the conjugate base. However, this also reduces aqueous solubility, limiting its use in biological systems without formulation aids.
Non-Fluorinated Analogues: 4-Methyl-2,2-diphenylpent-4-enoic Acid
Structural Differences :
- 4-Methyl-2,2-diphenylpent-4-enoic acid (CAS 25209-35-2) lacks fluorine substituents but features bulky phenyl and methyl groups, introducing steric hindrance and aromatic interactions .
Functional Comparisons :
| Property | This compound | 4-Methyl-2,2-diphenylpent-4-enoic Acid |
|---|---|---|
| Reactivity | High (electrophilic sites) | Moderate (steric hindrance) |
| Thermal Stability | High (C-F bond strength) | Moderate (decomposition >200°C) |
| Applications | Catalysis, fluoropolymers | Organic synthesis intermediates |
The absence of fluorine in the diphenyl analogue reduces its utility in environments requiring chemical inertness or oxidative stability.
Fluorinated Acids in Industrial Chemistry
However, its high lipophilicity may complicate purification processes.
Biological Activity
Heptafluoropent-2-enoic acid (HFPEA), with the molecular formula CHFO, is a fluorinated organic compound notable for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound is characterized by seven fluorine atoms attached to a pentenoic acid backbone. Its structure contributes to its stability and reactivity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 226.05 g/mol |
| CAS Number | 103229-91-0 |
| Chemical Classification | Fluorinated organic compound |
| Source | PubChem |
The biological activity of this compound can be attributed to its interactions with biological molecules. The presence of fluorine atoms enhances the compound's electronegativity, influencing its reactivity and binding affinity with various targets, such as enzymes and proteins. These interactions can affect cellular signaling pathways and metabolic processes.
Potential Biological Effects
- Enzyme Inhibition : HFPEA may inhibit certain enzymes involved in metabolic pathways, potentially altering biochemical reactions.
- Antimicrobial Activity : Preliminary studies suggest that HFPEA exhibits antimicrobial properties, which may be useful in developing antibacterial or antiviral agents.
- Cellular Toxicity : The compound's high reactivity raises concerns regarding its toxicity in biological systems, necessitating further investigation into its safety profile.
Antimicrobial Properties
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated that HFPEA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Enzyme Interaction Studies
Research focused on the interaction of HFPEA with specific enzymes involved in lipid metabolism. The findings demonstrated that HFPEA could modulate enzyme activity, leading to altered lipid profiles in treated cells .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety of this compound. These studies revealed that while the compound has beneficial biological activities, it also poses risks of cytotoxicity at higher concentrations .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other fluorinated compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Perfluoropentanoic Acid | Fully fluorinated | Persistent environmental pollutant; bioaccumulative |
| Hexafluoropropylene Oxide | Fluorinated ether | Industrial solvent; potential neurotoxic effects |
| Trifluoroacetic Acid | Simpler fluorinated carboxylic acid | Used as a reagent; less toxic than HFPEA |
This compound stands out due to its specific arrangement of fluorine atoms and the presence of a double bond in the pentenoic acid backbone, which imparts distinct chemical and physical properties compared to other fluorinated compounds.
Q & A
Q. What are the standard synthetic routes for heptafluoropent-2-enoic acid, and how can purity be optimized?
this compound is typically synthesized via fluorination of pent-2-enoic acid derivatives using sulfur tetrafluoride (SF₄) or electrochemical fluorination. Purity optimization involves post-synthetic purification techniques such as fractional distillation under inert conditions or preparative chromatography with fluorinated stationary phases. Impurity profiling via GC-MS or ¹⁹F NMR is critical to validate purity, particularly for trace fluorinated byproducts .
Q. What analytical methods are most reliable for quantifying this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is widely used due to its sensitivity for polar fluorinated compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from aqueous matrices. Method validation should include matrix-matched calibration to account for ion suppression/enhancement effects .
Q. How do the physicochemical properties of this compound influence its environmental persistence?
The compound’s high electronegativity from fluorine substituents and low polar surface area contribute to resistance to hydrolysis and photodegradation. Its pKa (~1.5) ensures ionization in most environmental waters, reducing volatility but enhancing solubility. These properties necessitate long-term stability studies under varying pH and UV exposure to model environmental fate .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?
Discrepancies often arise from differences in metabolic activation pathways or species-specific protein binding. To address this:
- Conduct interspecies comparative studies using liver microsomes to identify metabolic discrepancies.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity thresholds to in vivo systems.
- Validate findings using omics approaches (e.g., transcriptomics) to pinpoint mechanistic divergences .
Q. What experimental designs are optimal for assessing the compound’s bioaccumulation potential in aquatic ecosystems?
Use a tiered approach:
- Tier 1: Measure octanol-water partition coefficients (log D) at environmentally relevant pH levels.
- Tier 2: Perform bioconcentration factor (BCF) assays with model organisms (e.g., zebrafish) under flow-through conditions to mimic dynamic exposure.
- Tier 3: Field validation using passive samplers (e.g., polyethylene devices) in water-sediment systems to account for bioavailability .
Q. How can advanced computational methods improve the prediction of this compound’s interaction with biological targets?
Molecular docking and molecular dynamics simulations with fluorine-specific force fields (e.g., CGenFF) can predict binding affinities to peroxisome proliferator-activated receptors (PPARs) or serum albumin. Validate predictions using surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What strategies mitigate methodological biases in epidemiological studies linking this compound to health outcomes?
- Use nested case-control designs within cohort studies to reduce confounding.
- Apply high-resolution mass spectrometry (HRMS) for precise exposure quantification.
- Adjust for co-exposure to other perfluoroalkyl substances (PFAS) via multivariate regression or machine learning-based propensity scoring .
Methodological Guidance
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Data Contradiction Analysis: When conflicting data emerge, systematically evaluate:
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Literature Review Practices: Prioritize peer-reviewed studies indexed in PubMed or Web of Science. Cross-reference the European Chemicals Agency (ECHA) dossiers for regulatory data and the Pharos Project for compound class analyses .
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Ethical Reporting: Disclose detection limits, solvent systems, and fluorinated blank controls in publications to ensure reproducibility. Adhere to the STROBE or ARRIVE guidelines for observational or animal studies, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
